molecular formula C15H19NO3 B7560410 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid

1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid

Cat. No. B7560410
M. Wt: 261.32 g/mol
InChI Key: LIZCXQOQZXKDDT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid, also known as DMMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. DMMPA is a pyrrolidine derivative that is synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzoyl chloride with 3-methylpyrrolidine-3-carboxylic acid.

Scientific Research Applications

1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid has been studied for its potential use as a plant growth regulator, as it has been shown to promote plant growth and increase crop yield. In materials science, 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid has been investigated for its potential use as a building block for the synthesis of novel materials, such as polymers and dendrimers.

Mechanism of Action

The exact mechanism of action of 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in the body. In particular, 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid may help to reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects in the body. In particular, 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid has also been shown to promote plant growth and increase crop yield, making it a potential candidate for use as a plant growth regulator.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid has been shown to have a range of potential applications in various fields, making it a versatile and useful compound for scientific research. However, one limitation of 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid is that its exact mechanism of action is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several future directions for research on 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid. One area of interest is the development of novel materials using 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid as a building block. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid and its potential applications in medicine and agriculture. Finally, there is potential for the development of new synthetic methods for 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid that may improve its efficiency and reduce its environmental impact.

Synthesis Methods

1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid is synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with 3-methylpyrrolidine-3-carboxylic acid. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dichloromethane or toluene. The resulting product is then purified through a series of steps, including filtration, washing, and drying, to obtain pure 1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid.

properties

IUPAC Name

1-(3,4-dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-4-5-12(8-11(10)2)13(17)16-7-6-15(3,9-16)14(18)19/h4-5,8H,6-7,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZCXQOQZXKDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylbenzoyl)-3-methylpyrrolidine-3-carboxylic acid

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